4-Iodo-2,6-bis(hydroxymethyl)pyridine

Vue d'ensemble

Description

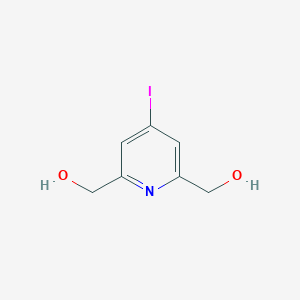

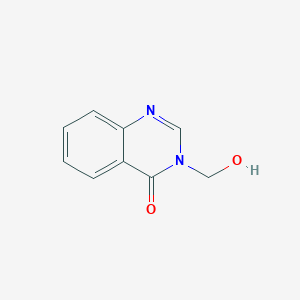

4-Iodo-2,6-bis(hydroxymethyl)pyridine is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 . It is used in various chemical reactions due to its unique structure .

Synthesis Analysis

A novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine, a versatile chemical intermediate, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis

The molecular structure of 4-Iodo-2,6-bis(hydroxymethyl)pyridine consists of a pyridine ring substituted with an iodine atom at the 4th position and hydroxymethyl groups at the 2nd and 6th positions .Physical And Chemical Properties Analysis

4-Iodo-2,6-bis(hydroxymethyl)pyridine has a melting point of 153 °C and a predicted boiling point of 386.5±42.0 °C. It has a predicted density of 2.002±0.06 g/cm3 and a predicted pKa of 12.67±0.10 .Applications De Recherche Scientifique

Fluorescence Properties in Lanthanide Complexes

A study conducted by Rui (2006) explored the synthesis of novel pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine-2,6-dicarboxylate. This compound was used as a ligand in lanthanide complexes with Tb(III) and Eu(III). The research found that the presence of the 4-hydroxymethyl group in 4-HMDPA could weaken the fluorescence intensity of these lanthanide complexes. The study also noted that the fluorescence intensities of these complexes are influenced by the pH of the solution and the dipole moment of the solvent molecules, with the strongest fluorescence observed in neutral aqueous solutions (Rui, 2006).

Synthesis and Characterization of Novel Polyimides

Wang et al. (2006) synthesized a novel pyridine-containing aromatic dianhydride monomer, derived in part from 2,6-bis(4-hydroxybenzoyl)pyridine. The study focused on creating new polyimides with pyridine moieties in their main chain, which exhibited good solubility, thermal stability, and mechanical properties. The research indicates potential applications in materials science, particularly in the development of high-performance polymers (Wang et al., 2006).

Potential in Fluoroimmunoassays

Another study by Rui-ren et al. (2006) also investigated pyridine-2,6-dicarboxylic acid derivatives, including 4-(hydroxymethyl)pyridine-2,6-dicarboxylate, as ligands in lanthanide complexes. The research highlighted that these compounds, particularly 4-BMDPA, show promise as sensitizers in time-resolved fluoroimmunoassays, a technique used in bioanalytical chemistry (Rui-ren et al., 2006).

Application in Synthesis of Complexes

Silva et al. (1997) prepared new heterocyclic ligands, including 2,6-bis-(2′-hydroxyphenyl)pyridine, and analyzed their molecular structures through X-ray analysis. The study contributes to the understanding of molecular orientation and interactions in such compounds, potentially informing the design of more complex molecular structures in chemistry (Silva et al., 1997).

Catalysis and Chemical Synthesis

In 2016, Verma et al. developed a catalytic system involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) for the regioselective synthesis of bromo/iodo lactones and bromooxepanes. The study demonstrates the utility of pyridine derivatives in catalysis, particularly in synthetic organic chemistry (Verma et al., 2016).

Propriétés

IUPAC Name |

[6-(hydroxymethyl)-4-iodopyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQIUGIOABMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556544 | |

| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2,6-bis(hydroxymethyl)pyridine | |

CAS RN |

120491-91-0 | |

| Record name | (4-Iodopyridine-2,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)

![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)

![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)